molecular formula C8H11NOS B1438293 2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one CAS No. 57001-16-8

2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one

Cat. No.: B1438293
CAS No.: 57001-16-8
M. Wt: 169.25 g/mol
InChI Key: VGXLWHYMJAQRHX-UHFFFAOYSA-N
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Description

2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one is a heterocyclic compound with a unique structure that includes a thiazole ring fused to a cycloheptane ring.

Scientific Research Applications

2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one has several scientific research applications:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cycloheptanone derivative with a thioamide in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]oxazol-2-one: Similar structure but with an oxygen atom instead of sulfur.

    2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]imidazol-2-one: Contains a nitrogen atom in place of sulfur.

Uniqueness

2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one is unique due to the presence of the sulfur atom in the thiazole ring, which can impart different chemical reactivity and biological activity compared to its oxygen and nitrogen analogs .

Properties

IUPAC Name

3,4,5,6,7,8-hexahydrocyclohepta[d][1,3]thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c10-8-9-6-4-2-1-3-5-7(6)11-8/h1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXLWHYMJAQRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801237153
Record name 3,4,5,6,7,8-Hexahydro-2H-cycloheptathiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57001-16-8
Record name 3,4,5,6,7,8-Hexahydro-2H-cycloheptathiazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57001-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5,6,7,8-Hexahydro-2H-cycloheptathiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one
Reactant of Route 2
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2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one
Reactant of Route 3
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2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one
Reactant of Route 4
2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one
Reactant of Route 5
2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one
Reactant of Route 6
2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one

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